N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(2-methylphenyl)butanediamide
Overview
Description
N’-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(2-methylphenyl)butanediamide is an organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(2-methylphenyl)butanediamide typically involves the reaction of 4-ethoxybenzaldehyde with 2-methylaniline under specific conditions to form a Schiff base. This Schiff base is then reacted with butanediamide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(2-methylphenyl)butanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often include specific temperatures, solvents, and catalysts to facilitate the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could yield a more saturated compound.
Scientific Research Applications
N’-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(2-methylphenyl)butanediamide has several scientific research applications:
Chemistry: It can be used as a precursor in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action for N’-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(2-methylphenyl)butanediamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- **4-[2-(4-ethoxybenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide
Uniqueness
N’-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(2-methylphenyl)butanediamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in research and development.
Properties
IUPAC Name |
N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(2-methylphenyl)butanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-3-26-17-10-8-16(9-11-17)14-21-23-20(25)13-12-19(24)22-18-7-5-4-6-15(18)2/h4-11,14H,3,12-13H2,1-2H3,(H,22,24)(H,23,25)/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQVIHZSSVRYMB-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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